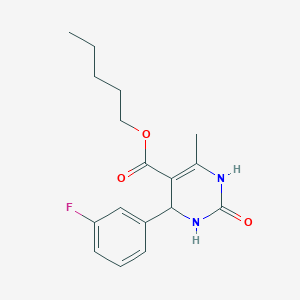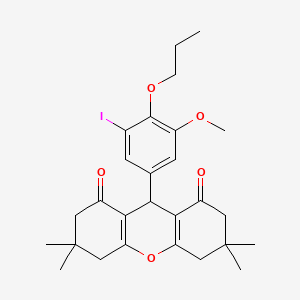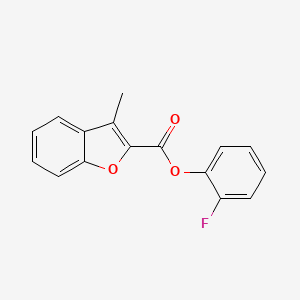
5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as CP-690,550, the compound is a potent inhibitor of Janus kinase (JAK) enzymes, which are involved in the regulation of immune and inflammatory responses in the body. In
Scientific Research Applications
CP-690,550 has been studied extensively for its potential applications in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be a potent inhibitor of 5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide enzymes, which play a key role in the immune response. By blocking 5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide activity, CP-690,550 can reduce inflammation and prevent tissue damage.
Mechanism of Action
CP-690,550 works by selectively inhibiting 5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide enzymes, which are involved in the signaling pathways of a variety of cytokines and growth factors. By blocking 5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide activity, CP-690,550 can prevent the activation of downstream signaling pathways, which ultimately leads to a reduction in cytokine production and inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation and preventing tissue damage in a variety of animal models of autoimmune and inflammatory diseases. The compound has also been shown to have a good safety profile, with no significant adverse effects observed in clinical trials.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for use in lab experiments, including its high potency and selectivity for 5-(6-chloro-3-pyridazinyl)-2-methylbenzenesulfonamide enzymes, as well as its ability to block multiple cytokine signaling pathways. However, the compound can be difficult to work with due to its low solubility in water and other common solvents.
Future Directions
There are several areas of future research for CP-690,550, including exploring its potential applications in other autoimmune and inflammatory diseases, as well as investigating its effects on other signaling pathways and cellular processes. Additionally, researchers may seek to develop new formulations or delivery methods for the compound to improve its solubility and bioavailability. Overall, CP-690,550 represents a promising area of research for the treatment of autoimmune and inflammatory diseases.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-methylbenzenesulfonyl chloride with 6-chloro-3-pyridazinecarboxylic acid. The resulting intermediate is then treated with ammonia to yield the final product, CP-690,550. The purity of the compound can be further improved through recrystallization or column chromatography.
properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-2-3-8(6-10(7)18(13,16)17)9-4-5-11(12)15-14-9/h2-6H,1H3,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWDNQMKZQGWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B5175395.png)

![2-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5175417.png)
![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)
![1-(3-chlorophenyl)-4-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5175445.png)


![N-[(benzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B5175467.png)
![3-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5175470.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5175472.png)
![5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175480.png)

